Product packaging for 2-[2-(Chloromethyl)butyl]thiophene(Cat. No.:)

2-[2-(Chloromethyl)butyl]thiophene

Cat. No.: B13179877
M. Wt: 188.72 g/mol
InChI Key: UBOWNHDKVPBDRR-UHFFFAOYSA-N
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Description

2-[2-(Chloromethyl)butyl]thiophene is a synthetic organic compound with the molecular formula C 9 H 13 ClS and a molecular weight of 188.72 g/mol . Its structure features a chloromethyl group attached to a butyl chain, which is linked to the 2-position of a thiophene heterocycle. The SMILES notation for the compound is CCC(CCl)Cc1cccs1 . As a thiophene derivative, this compound serves as a versatile building block in organic synthesis and medicinal chemistry research. The thiophene ring is a privileged structure in drug discovery, with derivatives demonstrating a wide range of therapeutic properties, including antimicrobial, anti-inflammatory, and antitumor activities . The presence of the reactive chloromethyl group makes this compound a valuable intermediate for further chemical modifications, such as nucleophilic substitutions, enabling the creation of more complex molecules for pharmaceutical and materials science applications . Thiophene-based scaffolds are of significant interest in developing new functional materials, such as conductive polymers and fluorophores for bioimaging and optoelectronics . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13ClS B13179877 2-[2-(Chloromethyl)butyl]thiophene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H13ClS

Molecular Weight

188.72 g/mol

IUPAC Name

2-[2-(chloromethyl)butyl]thiophene

InChI

InChI=1S/C9H13ClS/c1-2-8(7-10)6-9-4-3-5-11-9/h3-5,8H,2,6-7H2,1H3

InChI Key

UBOWNHDKVPBDRR-UHFFFAOYSA-N

Canonical SMILES

CCC(CC1=CC=CS1)CCl

Origin of Product

United States

Synthetic Methodologies for 2 2 Chloromethyl Butyl Thiophene and Analogous Structures

Direct Chloromethylation of Thiophenes

Direct chloromethylation is a primary method for introducing a chloromethyl group onto a thiophene (B33073) ring. This reaction typically proceeds via an electrophilic aromatic substitution mechanism where the thiophene nucleus acts as the nucleophile.

A well-established method for the chloromethylation of thiophene involves the reaction with formaldehyde (B43269) and hydrochloric acid. orgsyn.orgorgsyn.org This reaction, a variant of the Blanc-Quelet reaction, generates the electrophilic species in situ. The process is typically carried out by passing a stream of hydrogen chloride gas into a mixture of thiophene and formaldehyde (or its polymer, paraformaldehyde). orgsyn.orggoogle.com

A detailed procedure involves cooling a mixture of thiophene and concentrated hydrochloric acid, followed by the slow addition of a formaldehyde solution while maintaining a low temperature, typically below 5°C. orgsyn.org An alternative approach that can offer better temperature control is the substitution of aqueous formaldehyde with paraformaldehyde. orgsyn.org The reaction yields 2-(chloromethyl)thiophene (B1266113), though the formation of byproducts such as bis(2-thienyl)methane can occur. orgsyn.org

One of the challenges with this method is controlling the regioselectivity, as the formation of 3-(chloromethyl)thiophene (B1314076) and 2,5-bis(chloromethyl)thiophene (B1599725) can occur as impurities. google.comgoogle.com

The use of chloromethyl methyl ether (MOMCl) is another effective method for the chloromethylation of aromatic and heteroaromatic rings. nih.gov This reagent can be used in the presence of a Lewis acid catalyst to enhance its electrophilicity. For instance, chloromethyl ether has been shown to react with alkyl 5-alkyl-2-thienyl sulfides to introduce a chloromethyl group into the 3-position of the thiophene ring. orgsyn.org

The chloromethylation of aromatic compounds using chloromethyl ethers has been a subject of study for over a century, with early work by Sommelet describing the reaction of benzene (B151609) with monohalogenoalkyl ethers in the presence of aluminum chloride. nih.gov More recently, various Lewis acids have been explored to catalyze this transformation, with tin(IV) chloride being a preferred catalyst for reactions involving chloromethyl ethers to avoid the formation of carcinogenic byproducts. nih.gov The synthesis of MOMCl itself can be achieved by reacting acetals with acid halides in the presence of catalytic amounts of zinc(II) salts. youtube.com

Optimizing reaction conditions is crucial for maximizing the yield of the desired 2-(chloromethyl)thiophene and minimizing the formation of isomers and other byproducts. A significant advancement in this area is the use of a ketone-containing solvent during the chloromethylation of thiophene with formaldehyde and hydrochloric acid. google.com This method has been found to yield a purer product, with the content of 3-(chloromethyl)thiophene being substantially reduced. google.com

The reaction temperature is a critical parameter, with a preferred range of -15°C to +20°C, and an optimal range between 0°C and +10°C. google.com The molar ratios of the reactants also play a key role in the reaction's success. A preferred molar ratio of thiophene to aqueous hydrochloric acid, hydrogen chloride gas, and paraformaldehyde is 1.0:1.0-1.3:0.75-1.0:1.0. google.com The use of dialkyl-ketone solvents such as acetone (B3395972), methyl-ethyl-ketone, or methyl-isobutyl-ketone has been shown to be effective. google.com Following the reaction, the crude product can be purified by distillation under reduced pressure. orgsyn.org It is also noted that the product can be unstable, and stabilization with an amine, such as dicyclohexylamine, is recommended for storage. orgsyn.org

ParameterConditionOutcomeReference
Solvent Methyl-isobutyl-ketoneReduced formation of 3-(chloromethyl)thiophene google.com
Temperature 0°C to +10°CAdvantageous for the reaction google.com
Reactant Ratio Thiophene:HCl(aq):HCl(g):Paraformaldehyde = 1.0:1.0-1.3:0.75-1.0:1.0Preferred for optimal results google.com
Purification Distillation under reduced pressureIsolation of the final product orgsyn.org
Stabilization Addition of dicyclohexylamineImproved storage stability orgsyn.org

Functional Group Interconversions Leading to the Chloromethyl Moiety

An alternative to direct chloromethylation is the conversion of other functional groups already present on the thiophene ring into a chloromethyl group. This approach can offer better control over regioselectivity, especially when the starting material has a well-defined substitution pattern.

Thienylmethanols are excellent precursors for the synthesis of chloromethyl thiophenes. The hydroxyl group of the thienylmethanol can be converted into a good leaving group, which is then displaced by a chloride ion. A straightforward method involves the treatment of 2-thienylcarbinol (thiophen-2-ylmethanol) with hydrogen chloride to yield 2-(chloromethyl)thiophene. orgsyn.org

Another approach involves the use of methanesulfonyl chloride (MsCl) in the presence of a base, such as diisopropylethylamine (DIEA). chemicalbook.com In this two-step, one-pot procedure, the thiophen-2-ylmethanol is first converted to its mesylate ester, which is a very good leaving group. The in-situ generated chloride ions, or those added to the reaction mixture, then displace the mesylate to form the desired 2-(chloromethyl)thiophene. chemicalbook.com This method is particularly useful for substrates that may be sensitive to the highly acidic conditions of the formaldehyde/HCl reaction.

Starting MaterialReagentsProductReference
2-ThienylcarbinolHydrogen Chloride2-(Chloromethyl)thiophene orgsyn.org
Thiophen-2-ylmethanolMethanesulfonyl Chloride, Diisopropylethylamine2-(Chloromethyl)thiophene chemicalbook.com

The chloromethyl group can also be introduced by the halogenation of a methyl group attached to the thiophene ring. Free-radical halogenation is a common method for the halogenation of alkyl-substituted aromatic compounds. wikipedia.org This reaction is typically initiated by UV light or a radical initiator. wikipedia.orgmasterorganicchemistry.com For the selective chlorination at a position adjacent to an aromatic ring (a benzylic-type position), N-chlorosuccinimide (NCS) is a commonly used reagent. masterorganicchemistry.com This method would be applicable to the synthesis of 2-(chloromethyl)thiophene from 2-methylthiophene. The selectivity of free-radical halogenation is an important consideration, with bromination generally being more selective than chlorination. youtube.comyoutube.com

In addition to the conversion of alcohols, other functional groups can serve as precursors to the chloromethyl moiety through nucleophilic substitution reactions where a suitable leaving group is displaced by a chloride ion. The efficiency of such reactions depends on the nature of the leaving group, with good leaving groups being weak bases. Sulfonates, such as tosylates and mesylates, are excellent leaving groups and can be prepared from the corresponding alcohols.

Construction of the Butyl Side Chain with a Chloromethyl Group

The key challenge in synthesizing the target compound lies in the controlled assembly of the 2-(chloromethyl)butyl side chain at the 2-position of the thiophene ring.

Direct alkylation of the thiophene ring is a primary method for introducing alkyl side chains. One of the most effective strategies involves the deprotonation of thiophene to create a potent nucleophile, which then reacts with a suitable electrophile. The C2 and C5 positions of thiophene are the most acidic and are preferentially deprotonated.

A general procedure for such an alkylation involves treating the thiophene with a strong base like n-butyllithium (n-BuLi), often in the presence of a chelating agent such as tetramethylethylenediamine (TMEDA), in an appropriate solvent like tetrahydrofuran (B95107) (THF) at low temperatures. tandfonline.com This generates the 2-lithiothiophene intermediate in a highly regioselective manner. tandfonline.comillinois.edu This intermediate can then be quenched with a suitable electrophile. For the synthesis of the target molecule, a hypothetical electrophile would be 1-chloro-2-(chloromethyl)butane.

General Alkylation Procedure:

A solution of thiophene and TMEDA in THF is cooled to -60°C. tandfonline.com

n-Butyllithium (n-BuLi) is added dropwise, and the mixture is stirred to facilitate deprotonation. tandfonline.com

The alkyl halide electrophile is added, and the reaction is allowed to warm to room temperature. tandfonline.com

The reaction is quenched, typically with crushed ice, followed by extraction and drying of the organic layer. tandfonline.com

Another classical approach is the Friedel-Crafts alkylation, which uses a Lewis acid catalyst to react the thiophene with an alkylating agent like an alkyl halide or an olefin. google.com However, this method is often plagued by issues such as polysubstitution and resinification of the thiophene reactant, especially with strong catalysts like aluminum halides. google.com

Modern synthetic organic chemistry offers a powerful toolkit of cross-coupling reactions, which are instrumental in creating carbon-carbon bonds with high precision. These methods are particularly useful for elaborating side chains on heterocyclic rings like thiophene. nih.gov The most common strategies include the Suzuki, Stille, and Kumada reactions, which typically involve a palladium or nickel catalyst. nih.govresearchgate.net

For a Suzuki coupling, a thiophene boronic acid or boronate ester would be reacted with a halide or triflate of the desired side chain, such as 1-chloro-2-(halomethyl)butane, in the presence of a palladium catalyst and a base. nih.govtubitak.gov.tr

Reaction Type Thiophene Reagent Side Chain Reagent Catalyst Key Features
Suzuki Coupling Thiophene boronic acidAlkyl halide (e.g., bromo, iodo)Palladium complex (e.g., Pd(PPh₃)₄)Tolerates a wide range of functional groups. nih.govtubitak.gov.tr
Kumada Coupling Thienyl Grignard reagent (Th-MgBr)Alkyl halideNickel or Palladium complexHighly efficient but less tolerant of sensitive functional groups like ketones. nih.gov
Stille Coupling Organotin thiophene (Th-SnR₃)Alkyl halidePalladium complexEffective, but the toxicity of organotin compounds is a significant drawback. nih.gov

The Suzuki reaction, for instance, has been successfully used to synthesize various 5-arylthiophene-2-carboxylate derivatives by coupling an esterified bromothiophene with different arylboronic acids. tubitak.gov.tr A similar strategy could be envisioned for attaching the functionalized butyl group. The choice of solvent can significantly affect the reaction yields, with mixtures like 1,4-dioxane (B91453) and water often proving effective. tubitak.gov.tr

A multi-step linear synthesis provides a more controlled, albeit longer, approach to the target molecule. This pathway could involve first synthesizing a 2-butylthiophene (B75402) derivative and then introducing the chloromethyl group in a subsequent step.

One plausible pathway involves the chloromethylation of a pre-formed 2-butylthiophene. The chloromethylation of thiophene itself is a well-established reaction, typically carried out using formaldehyde and hydrogen chloride. orgsyn.orgnbinno.com To improve yields and minimize the formation of impurities and tar, the reaction can be conducted in the presence of a ketone-containing solvent, such as methyl-isobutyl-ketone. google.comgoogle.com This improved process can yield a much purer 2-chloromethyl-thiophene product. google.com

Hypothetical Linear Synthesis:

Alkylation: Thiophene is first alkylated with a suitable butylating agent (e.g., 1-halobutane) via a Friedel-Crafts reaction or a metalation-alkylation sequence to form 2-butylthiophene.

Chloromethylation: The resulting 2-butylthiophene is then subjected to chloromethylation conditions (formaldehyde, HCl) to introduce the -CH₂Cl group, likely at the vacant and highly reactive 5-position of the thiophene ring. To obtain the desired isomer, one would need to start with a precursor that directs the chloromethylation to the butyl side chain, which represents a significant synthetic challenge.

Alternatively, the thiophene ring itself can be constructed from acyclic precursors using methods like the Paal-Knorr thiophene synthesis, which involves reacting a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. wikipedia.org

Purification and Isolation Techniques for Halomethyl Thiophenes in Research Contexts

The purification and isolation of halomethyl thiophenes are critical steps to ensure the purity of the final product for subsequent reactions or analysis. These compounds, particularly chloromethylthiophenes, can be unstable and require careful handling. orgsyn.org

Column chromatography is a widely used and effective method for the purification of thiophene derivatives. google.com For research-scale synthesis, silica (B1680970) gel is the most common stationary phase. mdpi.com

The process involves dissolving the crude reaction mixture in a minimal amount of a suitable solvent and applying it to the top of a column packed with silica gel. A solvent system (eluent), typically a mixture of a non-polar solvent like petroleum ether or hexane (B92381) and a more polar solvent like ethyl acetate, is then passed through the column. mdpi.com The components of the mixture separate based on their differing affinities for the stationary phase and solubility in the eluent. The separation progress is often monitored using Thin Layer Chromatography (TLC). mdpi.com This technique is versatile and can be adapted to separate products with a wide range of polarities.

For solid thiophene derivatives, recrystallization is a powerful purification technique. The crude solid is dissolved in a hot solvent in which it is sparingly soluble at room temperature. As the solution cools, the desired compound crystallizes out, leaving impurities behind in the solvent. google.com

For liquid products like many substituted thiophenes, distillation is the preferred method of purification. google.com Given that many thiophene derivatives have relatively high boiling points, vacuum distillation is frequently employed to lower the boiling temperature and prevent thermal decomposition. google.com However, extreme caution is advised for the distillation of 2-chloromethylthiophene, as it is known to be thermally unstable and can decompose with explosive violence. orgsyn.org It is often recommended to convert it into a more stable derivative for storage if it is not to be used immediately. orgsyn.org In industrial processes, methods to selectively oxidize impurities like mercaptans prior to distillation have also been developed to improve the purity of the final thiophene product. google.com

Advanced Analytical Methodologies for Characterization and Structural Elucidation

Spectroscopic Techniques

Spectroscopic methods are indispensable for probing the molecular structure of 2-[2-(Chloromethyl)butyl]thiophene at an atomic and molecular level. Each technique offers unique insights into the compound's connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise atomic connectivity of this compound. While direct experimental spectra for this specific compound are not widely published, the expected chemical shifts and coupling patterns can be reliably predicted based on extensive data for structurally related compounds such as 2-alkylthiophenes, and chlorinated alkanes. rsc.orgchemicalbook.comuobasrah.edu.iqchemconnections.orgnih.govresearchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the protons on the thiophene (B33073) ring and the butyl side chain. The three protons on the thiophene ring will appear in the aromatic region (typically δ 6.8-7.5 ppm), with their specific shifts influenced by the electron-donating nature of the alkyl substituent. The protons on the butyl chain will exhibit complex splitting patterns due to their diastereotopic nature arising from the chiral center at C2 of the butyl group. The chloromethyl protons are expected to appear as a downfield doublet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide a count of the unique carbon environments. For this compound, nine distinct signals are expected. The carbons of the thiophene ring typically resonate between δ 120-150 ppm. The chemical shifts of the butyl chain carbons will be influenced by the adjacent chlorine atom, with the carbon of the chloromethyl group being significantly deshielded.

2D-NMR Techniques: To unambiguously assign all proton and carbon signals, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. researchgate.netdiva-portal.orgresearchgate.net

COSY: would reveal the coupling relationships between adjacent protons, for instance, confirming the connectivity within the butyl chain and the thiophene ring.

HSQC: would correlate each proton signal to its directly attached carbon atom.

HMBC: would show correlations between protons and carbons over two to three bonds, which is crucial for establishing the connection between the butyl chain and the thiophene ring at the C2 position.

Predicted ¹H and ¹³C NMR Data for this compound

This data is predicted based on known values for similar structures.

Atom/Group Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Predicted ¹H Multiplicity
Thiophene H-5~7.2-7.4~128d
Thiophene H-4~6.9-7.1~126dd
Thiophene H-3~6.8-7.0~124d
Thiophene C-2-~145-
Thiophene C-5-~128-
Butyl CH~2.8-3.0~45m
Butyl CH₂ (on chain)~1.5-1.8~35m
Butyl CH₃~0.9-1.1~14t
Chloromethyl CH₂Cl~3.6-3.8~48d

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. youtube.comthermofisher.comyoutube.comyoutube.comnih.gov For this compound, these techniques would confirm the presence of the thiophene ring, the aliphatic butyl chain, and the carbon-chlorine bond.

FT-IR Spectroscopy: The FT-IR spectrum is expected to show characteristic absorption bands. The C-H stretching vibrations of the thiophene ring would appear around 3100-3000 cm⁻¹. The aliphatic C-H stretching of the butyl group would be observed in the 2960-2850 cm⁻¹ region. The C=C stretching vibrations of the thiophene ring are expected in the 1600-1400 cm⁻¹ region. A key absorption for the C-S bond in the thiophene ring is anticipated around 850-600 cm⁻¹. The C-Cl stretching vibration typically appears in the 800-600 cm⁻¹ range and may overlap with other absorptions.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations of the thiophene ring are often strong in the Raman spectrum. The C-S-C ring deformation and the C-Cl stretch are also expected to be Raman active.

Predicted Vibrational Frequencies for this compound

This data is predicted based on known values for similar structures.

Vibrational Mode Predicted FT-IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
Aromatic C-H Stretch3100-30003100-3000
Aliphatic C-H Stretch2960-28502960-2850
Thiophene Ring C=C Stretch1600-14001600-1400
CH₂ Bending~1465~1465
Thiophene Ring BreathingWeak/VariableStrong, ~830
C-S Stretch850-600850-600
C-Cl Stretch800-600800-600

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The thiophene ring in this compound acts as a chromophore. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or cyclohexane, is expected to show absorption bands corresponding to π → π* transitions within the conjugated system of the thiophene ring. researchgate.netacs.orgrsc.orgresearchgate.net For 2-alkylthiophenes, these transitions typically occur in the range of 230-240 nm. The presence of the alkyl and chloromethyl groups are not expected to significantly shift the main absorption maximum.

Predicted UV-Vis Absorption for this compound

This data is predicted based on known values for similar structures.

Transition Predicted λmax (nm) Solvent
π → π*~235Ethanol

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy, thereby confirming its molecular formula. For this compound (C₉H₁₃ClS), HRMS would provide a highly accurate mass measurement of the molecular ion.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Electron ionization (EI) is a common technique that induces fragmentation. Key fragmentation pathways for this molecule would include the loss of the chloromethyl radical, cleavage of the butyl chain, and rearrangements. nist.govnist.govnih.govyoutube.commiamioh.eduyoutube.comyoutube.com The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺) and chlorine-containing fragments, with the ³⁷Cl isotope being approximately one-third the abundance of the ³⁵Cl isotope.

Predicted Key Fragments in the Mass Spectrum of this compound

This data is predicted based on known values for similar structures.

m/z (for ³⁵Cl) Predicted Fragment Fragmentation Pathway
188/190[C₉H₁₃ClS]⁺Molecular Ion (M⁺)
139[C₉H₁₂S]⁺Loss of •CH₂Cl
97[C₅H₅S]⁺Thienylmethyl cation (tropylium-like)
83[C₄H₃S]⁺Thiophene ring fragment

Chromatographic Separation Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating this compound from reaction byproducts and starting materials, as well as for assessing its purity.

Gas Chromatography (GC) is an ideal method for the analysis of volatile compounds like this compound. When coupled with a mass spectrometer (GC-MS), it becomes a powerful tool for both separation and identification. nist.govrsc.orgnih.govthermofisher.comnih.gov

A GC method for this compound would typically employ a capillary column with a non-polar or medium-polarity stationary phase, such as a polysiloxane-based phase (e.g., DB-5 or HP-5ms). The sample, dissolved in a suitable solvent like dichloromethane (B109758) or hexane (B92381), is injected into the heated inlet, where it is vaporized and carried through the column by an inert gas (e.g., helium or hydrogen). The separation is based on the compound's boiling point and its interactions with the stationary phase. The purity of the sample can be determined by the relative area of the peak corresponding to the target compound.

The mass spectrometer detector would provide mass spectra for each eluting peak, allowing for positive identification by comparing the obtained spectrum with known fragmentation patterns or a spectral library. The retention time from the GC and the mass spectrum from the MS together provide a high degree of confidence in the identity and purity of the compound.

High-Performance Liquid Chromatography (HPLC) and HPLC-Mass Spectrometry (HPLC-MS)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation, quantification, and purification of this compound. Given the compound's non-polar nature, reverse-phase HPLC is the most applicable method. sielc.com This approach utilizes a non-polar stationary phase and a polar mobile phase, allowing for efficient separation based on hydrophobicity.

For routine analysis, an HPLC system equipped with a C18 column is typically employed. The mobile phase often consists of a mixture of acetonitrile (B52724) and water, with the potential addition of a small percentage of an acid like phosphoric acid to improve peak shape. sielc.com Detection is commonly achieved using a UV detector, as the thiophene ring exhibits strong absorbance in the UV region.

When coupled with Mass Spectrometry (MS), HPLC-MS becomes a powerful tool for both separation and identification. This hyphenated technique provides not only the retention time from the HPLC but also the mass-to-charge ratio (m/z) of the compound and its fragments, confirming the molecular weight and offering structural insights. For MS compatibility, volatile buffers such as formic acid are used in the mobile phase instead of non-volatile acids like phosphoric acid. sielc.com The detailed fragmentation pattern obtained from tandem MS (MS/MS) can be used to unequivocally identify the structure of this compound and its related impurities.

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

ParameterValue/Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile:Water (70:30, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detector UV at 235 nm
MS Ionization Electrospray Ionization (ESI), Positive Mode

X-ray Diffraction Studies for Solid-State Structure Determination and Conformational Analysis

X-ray diffraction is an indispensable technique for the unambiguous determination of the three-dimensional structure of crystalline solids. For a molecule like this compound, which possesses a chiral center at the second position of the butyl group, single-crystal X-ray diffraction can provide the absolute configuration of the enantiomers, provided a suitable crystal can be obtained. numberanalytics.com

The study of thiophene derivatives by X-ray crystallography reveals important information about bond lengths, bond angles, and intermolecular interactions within the crystal lattice. tandfonline.comnih.gov In the solid state, the thiophene ring is typically planar, and the conformation of the butyl side chain would be clearly defined. The analysis would reveal the dihedral angles between the thiophene ring and the substituent, as well as any intramolecular hydrogen bonds or other non-covalent interactions that stabilize the conformation. nih.gov

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org X-ray diffraction provides a static picture of the molecule in its lowest energy conformation within the crystal lattice. This experimental data is invaluable for validating and refining computational models of the molecule's conformational preferences in other phases. Factors such as steric hindrance between the chloromethyl group, the thiophene ring, and the ethyl group on the chiral carbon will dictate the most stable conformation. libretexts.org

Table 2: Expected Crystallographic Data for this compound (Hypothetical)

ParameterExpected Value Range
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c or P2₁2₁2₁
C-S Bond Length (Thiophene) 1.70 - 1.73 Å
C-C Bond Length (Thiophene) 1.36 - 1.44 Å
C-Cl Bond Length 1.75 - 1.80 Å
Thiophene Ring Conformation Planar
Intermolecular Interactions van der Waals forces, potential weak C-H···π interactions

Emerging Analytical Approaches in Organic Chemistry

The field of analytical chemistry is continuously evolving, offering new tools for the characterization of complex organic molecules like this compound.

Chiral Separation Techniques: As this compound is a chiral compound, the separation of its enantiomers is of significant interest. High-performance liquid chromatography using chiral stationary phases (CSPs) is a primary method for achieving this. mdpi.comresearchgate.net Polysaccharide-based CSPs are particularly effective for a wide range of chiral compounds. jiangnan.edu.cn Supercritical fluid chromatography (SFC) is another powerful technique for chiral separations, often providing faster analysis times and higher efficiency than HPLC. jiangnan.edu.cn

Advanced Mass Spectrometry: Beyond standard HPLC-MS, emerging mass spectrometry techniques offer deeper structural insights. Ion Mobility-Mass Spectrometry (IM-MS) separates ions based on their size, shape, and charge, providing an additional dimension of separation. This can be particularly useful for distinguishing between isomers that are difficult to separate by chromatography alone. acs.org Chiral recognition in the gas phase using mass spectrometry is also a developing area, potentially allowing for the differentiation of enantiomers without the need for a chiral column. acs.org

Chiral Sensing and Spectroscopy: Chiral sensing technologies are being developed for the rapid detection and analysis of chiral molecules. numberanalytics.com These methods often rely on the interaction of the chiral analyte with a chiral sensor, leading to a measurable signal, such as a change in fluorescence or an electrochemical response. Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light, is a classic technique used to probe the stereochemistry of chiral molecules. numberanalytics.com

Derivatization and Functionalization Strategies Utilizing 2 2 Chloromethyl Butyl Thiophene

Synthesis of Novel Thiophene-Containing Polymers and Oligomers for Materials Science Applications

Thiophene (B33073) and its derivatives are fundamental building blocks for conducting polymers, which are valued for their electronic and optical properties. cmu.edu The synthesis of polymers from thiophene monomers can be achieved through various polymerization methods.

Oxidative Coupling: Chemical oxidative polymerization, often using reagents like iron(III) chloride (FeCl₃), is a common method for synthesizing polythiophene derivatives. nih.gov This method could potentially be applied to monomers derived from 2-[2-(Chloromethyl)butyl]thiophene to create novel polymers.

Cationic Ring-Opening Polymerization: Thiophene-substituted 2-oxazolines and 2-oxazines can be polymerized via cationic ring-opening methods to produce thermally stable polymers that serve as precursors for conductive materials. nih.gov

Melt-Polymerization: Bio-based and biodegradable thiophene-containing copolyesters can be synthesized via controlled melt polymerization, yielding materials with high molecular weight and desirable thermal and mechanical properties. mdpi.com

The properties of the resulting polymers, such as solubility, thermal stability, and conductivity, are highly dependent on the nature of the substituents on the thiophene ring. nih.gov For instance, the introduction of alkyl or alkoxy side chains can improve solubility in organic solvents. nih.gov

Table 1: Polymerization Methods for Thiophene Derivatives

Polymerization Method Key Features Potential Application for this compound derived monomers
Chemical Oxidative Coupling Simple procedure, uses oxidants like FeCl₃. nih.gov Synthesis of substituted polythiophenes for conductive materials.
Cationic Ring-Opening Produces thermally stable precursor polymers. nih.gov Creation of processable precursors for electroactive polymers.

Preparation of Complex Thiophene-Fused Heterocycles and Polycyclic Systems

The thiophene ring is a common structural motif in a wide range of polycyclic and heterocyclic compounds. The functional groups on substituted thiophenes can be utilized to construct these complex architectures through various cyclization strategies.

One-Pot Multicomponent Reactions: Fully substituted thiophene derivatives can be synthesized through one-pot, three-component reactions under mild conditions. nih.gov For example, 2-(chloromethyl) derivatives can react with a β-diketone and an isothiocyanate to yield highly functionalized thiophenes. nih.gov

Annulation Reactions: Asymmetric [3+3] annulation reactions can be used to construct polycyclic benzo[b]thiophene derivatives. rsc.org These reactions, often catalyzed by organocatalysts, can produce complex structures with high stereoselectivity. rsc.org

Chalcogen Extrusion: A "precursor approach" involving the late-stage extrusion of chalcogen atoms (like sulfur) can be a powerful tool for synthesizing insoluble or unstable π-conjugated polycyclic compounds containing thiophene moieties. beilstein-journals.org

These synthetic strategies allow for the creation of diverse molecular frameworks with potential applications in medicinal chemistry and materials science.

Applications as Key Building Blocks and Intermediates in Multi-Step Organic Synthesis

Substituted thiophenes like this compound serve as valuable building blocks and intermediates in multi-step organic synthesis due to the reactivity of the thiophene ring and its functional groups. sigmaaldrich.com

Nucleophilic Substitution: The chloromethyl group is a reactive site for nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups. This is a fundamental step in elaborating the molecular structure for a specific target.

Cross-Coupling Reactions: The thiophene core can participate in various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) to form new carbon-carbon bonds, enabling the construction of complex conjugated systems. cmu.edu

Cyclization Precursors: Functionalized thiophenes are key precursors for the synthesis of thiophene-containing heterocycles. For example, the cyclization of thiocarbamoyl derivatives with α-halogenated reagents is an efficient strategy for preparing substituted thiophenes. nih.gov

The ability to perform these transformations makes functionalized thiophenes essential components in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nbinno.com

Design and Synthesis of Advanced Organic Materials with Specific Optical or Electronic Properties

Thiophene-based materials are at the forefront of research in organic electronics and photonics due to their tunable properties. cmu.edu The electronic and optical characteristics of these materials can be precisely controlled through synthetic design.

Tuning Electronic Properties: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and consequently the band gap, of polythiophenes can be adjusted by changing the degree of polymerization and by adding substituents to the thiophene ring. mdpi.comresearchgate.net This allows for the fine-tuning of the material's semiconducting and light-emitting properties. mdpi.com

Controlling Molecular Packing: The introduction of bulky side groups can influence the solid-state packing of thiophene-based molecules, which is crucial for charge transport in organic electronic devices. jhu.edu

Enhancing Optical Anisotropy: Incorporating thiophene units into liquid crystal structures can significantly affect their optical properties. For example, replacing a phenyl group with a thiophene unit can alter the refractive indices and optical anisotropy of the material. rsc.org

Table 2: Strategies for Tuning Properties of Thiophene-Based Materials

Property to be Tuned Synthetic Strategy Resulting Effect
Electronic Band Gap Varying polymer chain length; adding electron-donating/withdrawing substituents. mdpi.comresearchgate.net Control over conductivity and color of emitted light. mdpi.com
Charge Transport Introducing sterically bulky side chains. jhu.edu Modification of intermolecular interactions and solid-state packing. jhu.edu

By strategically modifying the structure of thiophene-based building blocks, researchers can design and synthesize a new generation of organic materials with specific functionalities for applications ranging from light-emitting diodes (LEDs) to solar cells and sensors. cmu.edu

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